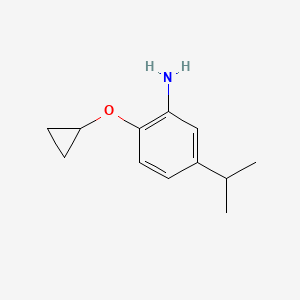
2-Cyclopropoxy-5-isopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE is an organic compound that belongs to the class of anilines, which are aromatic amines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE can be achieved through several methods, including:
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE may involve large-scale reductive amination or coupling reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a precursor for the development of biologically active compounds with potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the discovery of new drugs or treatments.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways and targets involved would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diisopropylaniline: This compound is similar in structure but lacks the cyclopropoxy group.
Cyclopropylamine: This compound contains a cyclopropyl group but lacks the aromatic ring and isopropyl group.
Uniqueness
2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE is unique due to the presence of both the cyclopropoxy and isopropyl groups attached to the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-5-propan-2-ylaniline |
InChI |
InChI=1S/C12H17NO/c1-8(2)9-3-6-12(11(13)7-9)14-10-4-5-10/h3,6-8,10H,4-5,13H2,1-2H3 |
Clave InChI |
RMHSWAIYJAEDSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)OC2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















